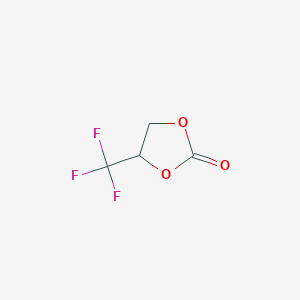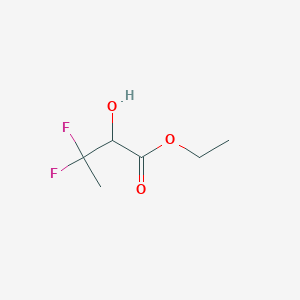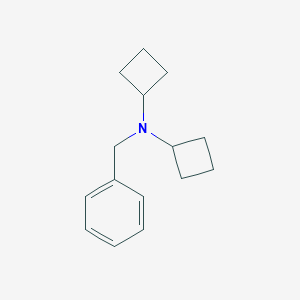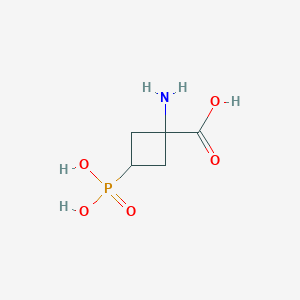
1-but-3-enoxy-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-but-3-enoxy-N,N-dimethylmethanamine, also known as DMBA, is a chemical compound that has been widely used in scientific research for its unique properties. DMBA is a synthetic compound that is structurally similar to the neurotransmitter dopamine. It has been shown to have various biochemical and physiological effects, making it an important tool for studying the nervous system.
Mécanisme D'action
1-but-3-enoxy-N,N-dimethylmethanamine acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine activity, which can have various effects on the nervous system. 1-but-3-enoxy-N,N-dimethylmethanamine has also been shown to have some affinity for other neurotransmitter receptors, including serotonin and norepinephrine receptors.
Biochemical and Physiological Effects:
1-but-3-enoxy-N,N-dimethylmethanamine has been shown to have various biochemical and physiological effects, including an increase in locomotor activity, an increase in dopamine release, and an increase in heart rate and blood pressure. 1-but-3-enoxy-N,N-dimethylmethanamine has also been shown to have some neuroprotective effects, particularly in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-but-3-enoxy-N,N-dimethylmethanamine has several advantages for use in lab experiments. It is a synthetic compound that is readily available and relatively inexpensive. 1-but-3-enoxy-N,N-dimethylmethanamine is also highly reactive, making it a useful tool for studying the mechanisms of action of various neurotransmitters. However, 1-but-3-enoxy-N,N-dimethylmethanamine is also highly toxic and must be handled with care. It can also be difficult to control the dose of 1-but-3-enoxy-N,N-dimethylmethanamine in lab experiments, which can lead to variability in results.
Orientations Futures
There are several future directions for research involving 1-but-3-enoxy-N,N-dimethylmethanamine. One area of interest is the development of new drugs that target dopamine receptors, particularly for the treatment of Parkinson's disease. 1-but-3-enoxy-N,N-dimethylmethanamine may also be used to study the effects of environmental toxins on the nervous system, as well as the effects of drugs of abuse. Additionally, further research is needed to fully understand the mechanisms of action of 1-but-3-enoxy-N,N-dimethylmethanamine and its potential therapeutic applications.
In conclusion, 1-but-3-enoxy-N,N-dimethylmethanamine is a synthetic compound that has been extensively used in scientific research for its unique properties. It has various biochemical and physiological effects, making it an important tool for studying the nervous system. While 1-but-3-enoxy-N,N-dimethylmethanamine has several advantages for use in lab experiments, it must be handled with care due to its toxicity. There are several future directions for research involving 1-but-3-enoxy-N,N-dimethylmethanamine, including the development of new drugs and the study of environmental toxins and drugs of abuse.
Méthodes De Synthèse
1-but-3-enoxy-N,N-dimethylmethanamine can be synthesized through several methods, including the reaction of 3-bromo-1-butene with N,N-dimethylamine, and the reaction of 3-chloro-1-butene with N,N-dimethylmethanamine. The synthesis of 1-but-3-enoxy-N,N-dimethylmethanamine requires careful attention to safety protocols, as it is a highly reactive compound.
Applications De Recherche Scientifique
1-but-3-enoxy-N,N-dimethylmethanamine has been extensively used in scientific research, particularly in the field of neuroscience. It has been used to study the mechanisms of action of various neurotransmitters, including dopamine and serotonin. 1-but-3-enoxy-N,N-dimethylmethanamine has also been used to investigate the effects of drugs on the nervous system, as well as the effects of neurotoxins.
Propriétés
Numéro CAS |
159558-06-2 |
|---|---|
Nom du produit |
1-but-3-enoxy-N,N-dimethylmethanamine |
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.2 g/mol |
Nom IUPAC |
1-but-3-enoxy-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H15NO/c1-4-5-6-9-7-8(2)3/h4H,1,5-7H2,2-3H3 |
Clé InChI |
HDAKOXQQAVAKQE-UHFFFAOYSA-N |
SMILES |
CN(C)COCCC=C |
SMILES canonique |
CN(C)COCCC=C |
Synonymes |
Methanamine, 1-(3-butenyloxy)-N,N-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)







![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)

![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)
